An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Acetamido-3-hydroxybenzoic Acid
An In-Depth Technical Guide to the Molecular Structure and Properties of 4-Acetamido-3-hydroxybenzoic Acid
This guide provides a comprehensive technical overview of 4-Acetamido-3-hydroxybenzoic acid, a key chemical intermediate in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its molecular structure, physicochemical properties, synthesis, and biological significance, offering field-proven insights into its application.
Introduction: A Building Block for Bioactive Molecules
4-Acetamido-3-hydroxybenzoic acid (CAS No: 10098-40-5) is a substituted benzoic acid derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1][2] While not as extensively characterized in public literature as some common reagents, its significance lies in its role as a crucial precursor for the synthesis of more complex molecules, particularly (aminophenyl)benzothiazoles, which have demonstrated cytotoxic and antitumor activities.[2][3] Understanding the nuanced molecular characteristics of this compound is paramount for chemists and pharmacologists aiming to design and synthesize novel drug candidates.
This guide will delve into the structural details, predictable spectroscopic signatures, a viable synthetic route, and the broader context of its application in medicinal chemistry. Given the limited direct experimental data in peer-reviewed literature for this specific molecule, this guide will also draw upon comparative data from its immediate precursors and isomers to provide a robust and scientifically grounded perspective.
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-Acetamido-3-hydroxybenzoic acid features a benzene ring substituted with three functional groups: a carboxylic acid group, a hydroxyl group, and an acetamido group. The positioning of these groups (4-acetamido, 3-hydroxy) dictates its chemical reactivity and potential for intermolecular interactions, which are critical for its use in synthesis and its potential biological activity.
Table 1: Physicochemical Properties of 4-Acetamido-3-hydroxybenzoic Acid and Related Compounds
| Property | 4-Acetamido-3-hydroxybenzoic Acid | 4-Amino-3-hydroxybenzoic acid (Precursor) | p-Acetamidobenzoic acid (Isomer) |
| Molecular Formula | C₉H₉NO₄ | C₇H₇NO₃ | C₉H₉NO₃ |
| Molecular Weight | 195.17 g/mol [1] | 153.14 g/mol [4] | 179.17 g/mol [5] |
| Appearance | Dark Brown to Very Dark Brown Solid[1] | White to Brown powder/crystal[6] | Needles or off-white powder[5] |
| Melting Point | Data not available | 211-215 °C[7] | 256.5 °C (493.7 °F)[5] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[8] | DMSO (Slightly), Methanol (Slightly), Soluble in chloroform and aqueous ethanol, Partly miscible in water[7] | < 1 mg/mL at 21 °C[5] |
| pKa (predicted) | ~4.5 (carboxylic acid), ~9.5 (phenol) | 4.74 (predicted)[7] | Data not available |
Synthesis of 4-Acetamido-3-hydroxybenzoic Acid
A robust and logical synthetic pathway to 4-Acetamido-3-hydroxybenzoic acid involves the acetylation of its corresponding amine precursor, 4-amino-3-hydroxybenzoic acid. This precursor can be synthesized from 4-hydroxy-3-nitrobenzoic acid.
Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic acid
The synthesis of 4-amino-3-hydroxybenzoic acid can be achieved through the reduction of 4-hydroxy-3-nitrobenzoic acid. A common method involves catalytic hydrogenation.
Experimental Protocol:
-
To a 5-liter, 3-necked, round-bottom flask, add 160 g of 4-hydroxy-3-nitrobenzoic acid, 150 ml of concentrated hydrochloric acid, 3 liters of distilled water, and 25 g of 5% palladium on carbon.
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Introduce hydrogen gas into the reaction mixture.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature under a nitrogen atmosphere.
-
Recover the catalyst by filtration. The filtrate contains the hydrochloride salt of the product.
Acetylation to 4-Acetamido-3-hydroxybenzoic Acid
The final step is the acetylation of the amino group of 4-amino-3-hydroxybenzoic acid. This is a standard transformation in organic synthesis.
Experimental Protocol:
-
Dissolve the synthesized 4-amino-3-hydroxybenzoic acid hydrochloride in a suitable solvent, such as a mixture of water and a miscible organic solvent like acetone.
-
Cool the solution in an ice bath.
-
Add a base, such as sodium bicarbonate or sodium acetate, to neutralize the hydrochloride and free the amine.
-
Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the stirred solution while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The product may precipitate out of the solution. If not, the product can be isolated by acidification of the solution to precipitate the carboxylic acid, followed by filtration, washing with cold water, and drying.
Caption: Synthetic pathway to 4-Acetamido-3-hydroxybenzoic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the phenolic hydroxyl proton, the carboxylic acid proton, and the methyl protons of the acetyl group. The aromatic region will be complex due to the substitution pattern, likely showing three coupled protons. The protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. The amide proton will also be a singlet, and the methyl group will be a sharp singlet at around 2.1-2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. This includes the carbonyl carbons of the carboxylic acid and the amide, the methyl carbon of the acetyl group, and the six aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
Another O-H stretching band from the phenolic hydroxyl group around 3200-3600 cm⁻¹.
-
A C=O stretching band from the carboxylic acid around 1700-1725 cm⁻¹.
-
Another C=O stretching band (Amide I) from the acetamido group around 1650-1680 cm⁻¹.
-
An N-H bending band (Amide II) around 1510-1550 cm⁻¹.
-
C-O stretching bands for the carboxylic acid and phenol.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 195. Key fragmentation patterns would likely involve the loss of water (m/z 177), the loss of the acetyl group (CH₃CO, m/z 152), and the loss of the carboxylic acid group (COOH, m/z 150).
Caption: Integrated approach for structural elucidation.
Biological Significance and Applications
The primary documented application of 4-Acetamido-3-hydroxybenzoic acid is as a reactant in the synthesis of 2-(4-aminophenyl)benzothiazoles.[2][3] These resulting compounds have been investigated for their potent and selective antitumor properties, particularly against breast cancer cell lines.[9] The benzothiazole moiety is a well-known pharmacophore, and substitutions on the phenyl ring, derived from intermediates like 4-Acetamido-3-hydroxybenzoic acid, are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the final compounds.
The mechanism of action for many hydroxybenzoic acid derivatives involves the modulation of inflammatory pathways and the inhibition of enzymes involved in disease progression.[4] For instance, some derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[4] While the direct biological activity of 4-Acetamido-3-hydroxybenzoic acid is not well-documented, its structural motifs suggest that its derivatives could interact with various biological targets.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 4-Acetamido-3-hydroxybenzoic acid is not widely available. However, based on the known hazards of its precursor, 4-amino-3-hydroxybenzoic acid, and related substituted benzoic acids, appropriate precautions should be taken.
Potential Hazards:
-
Harmful if swallowed.[10]
-
Causes skin irritation.[10]
-
Causes serious eye irritation.[10]
-
May cause respiratory irritation.[10]
Recommended Handling Procedures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
4-Acetamido-3-hydroxybenzoic acid serves as a valuable, though not extensively characterized, intermediate in medicinal chemistry. Its molecular structure is primed for the synthesis of complex, biologically active molecules, most notably antitumor benzothiazole derivatives. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be constructed through an analysis of its functional groups and comparison with closely related compounds. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic and therapeutic discovery efforts.
References
-
Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 42, 4172. Available at: [Link]
-
PubChem. 4-Amino-3-hydroxybenzoic acid. Available at: [Link]
-
Pharmaffiliates. 4-Acetamido-3-hydroxybenzoic Acid, CAS No : 10098-40-5. Available at: [Link]
-
PubChemLite. 4-acetamido-3-hydroxybenzoic acid (C9H9NO4). Available at: [Link]
-
mVOC 4.0. 4-hydroxybenzoic Acid. Available at: [Link]
-
PubChem. GHS Classification for 4-Amino-3-hydroxybenzoic acid. Available at: [Link]
-
PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available at: [Link]
-
ResearchGate. Thermodynamic properties of sublimation of the ortho and meta isomers of acetoxy and acetamido benzoic acids. Available at: [Link]
-
ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]
-
IOSR Journal. Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives. Available at: [Link]
-
PubChem. p-Acetamidobenzoic acid. Available at: [Link]
-
Jetir.Org. Synthesis and characterization of some novel benzothiazole derivatives. Available at: [Link]
-
DOI. Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. Available at: [Link]
-
ResearchGate. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]
-
PubChem. Benzoic Acid. Available at: [Link]
-
Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Available at: [Link]
-
Exposome-Explorer. 4-Hydroxybenzoic acid (Compound). Available at: [Link]
-
ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Available at: [Link]
-
ResearchGate. NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. SUPPLEMENTARY MATERIAL Analysis summary for 4-hydroxybenzoic acid-d4. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. Available at: [Link]
-
ACS Publications. Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Acetamido-3-hydroxybenzoic Acid - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. labmix24.com [labmix24.com]
- 4. mdpi.com [mdpi.com]
- 5. p-Acetamidobenzoic acid | C9H9NO3 | CID 19266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-hydroxybenzoic Acid | 2374-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [chemicalbook.com]
- 8. 4-Acetamido-3-hydroxybenzoic acid | 10098-40-5 [chemicalbook.com]
- 9. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]
